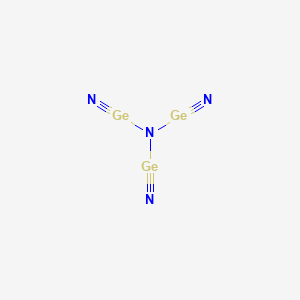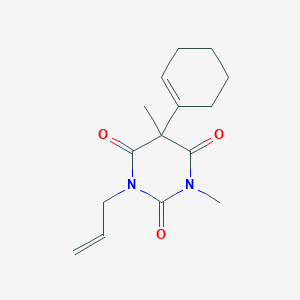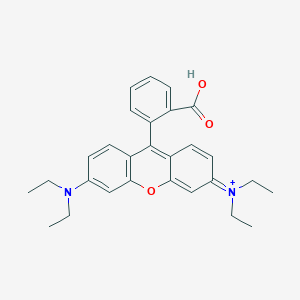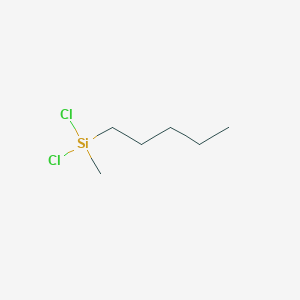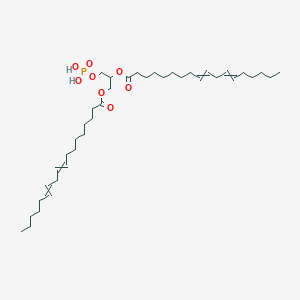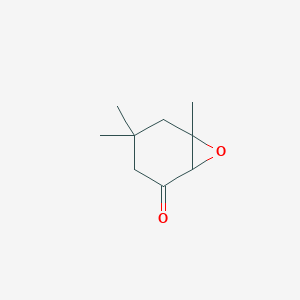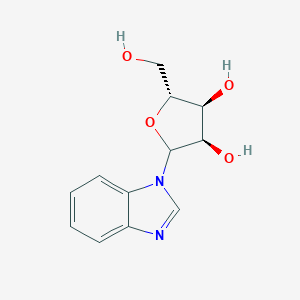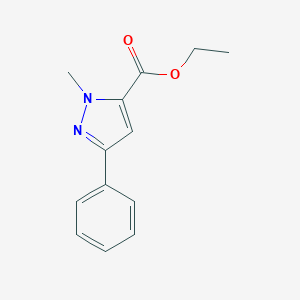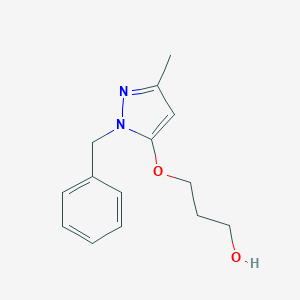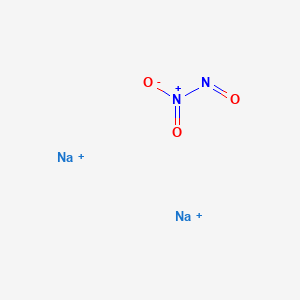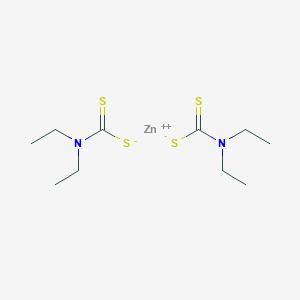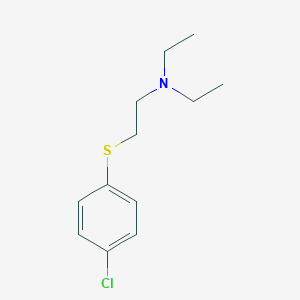
2-(4-Chlorophenylthio)triethylamine
描述
2-(4-Chlorophenylthio)triethylamine is a chemical compound known for its role as a lycopene cyclase inhibitor. This compound has been extensively studied for its effects on carotenoid biosynthesis, particularly in plants. It is often used in scientific research to understand the regulation of carotenoid pathways and the accumulation of specific carotenoids like lycopene .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenylthio)triethylamine typically involves the reaction of 4-chlorothiophenol with triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorothiophenol and triethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-chlorothiophenol is added to a solution of triethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .
化学反应分析
Types of Reactions
2-(4-Chlorophenylthio)triethylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylthio derivatives.
科学研究应用
2-(4-Chlorophenylthio)triethylamine is widely used in scientific research, particularly in the study of carotenoid biosynthesis. Its applications include:
Chemistry: Used as a reagent to study the mechanisms of lycopene cyclase inhibition and carotenoid biosynthesis.
Biology: Employed in plant biology to investigate the regulation of carotenoid pathways and the effects on plant pigmentation.
Industry: Used in the agricultural industry to manipulate the carotenoid content of crops, enhancing their nutritional value and market appeal
作用机制
The primary mechanism of action of 2-(4-Chlorophenylthio)triethylamine involves the inhibition of lycopene cyclase, an enzyme crucial for the conversion of lycopene to β-carotene. By inhibiting this enzyme, the compound causes an accumulation of lycopene, which can be studied to understand the regulation of carotenoid biosynthesis. The molecular targets include the active site of lycopene cyclase, where the compound binds and prevents the enzyme from catalyzing the cyclization reaction .
相似化合物的比较
Similar Compounds
2-(4-Methylphenoxy)triethylamine: Another compound that affects carotenoid biosynthesis but with different specificity.
Norflurazon: A herbicide that inhibits phytoene desaturase, another enzyme in the carotenoid biosynthesis pathway.
Clomazone: A herbicide that affects carotenoid biosynthesis by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate synthase
Uniqueness
2-(4-Chlorophenylthio)triethylamine is unique in its specific inhibition of lycopene cyclase, making it a valuable tool for studying the regulation of carotenoid biosynthesis. Its ability to cause the accumulation of lycopene distinguishes it from other inhibitors that target different enzymes in the pathway .
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNS/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTCHKSZCHPKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13663-07-5 (hydrochloride) | |
| Record name | 2-(4-Chlorophenylthio)triethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90161952 | |
| Record name | 2-(4-Chlorophenylthio)triethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14214-33-6 | |
| Record name | 2-(4-Chlorophenylthio)triethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenylthio)triethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)

